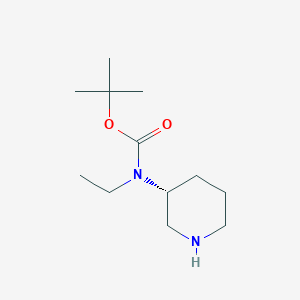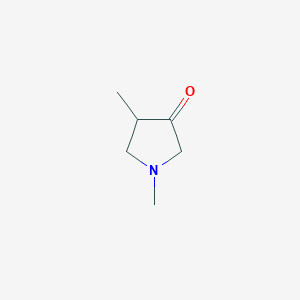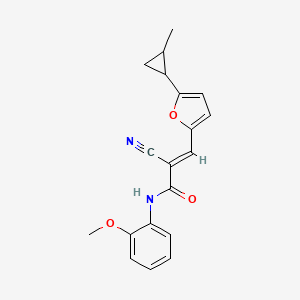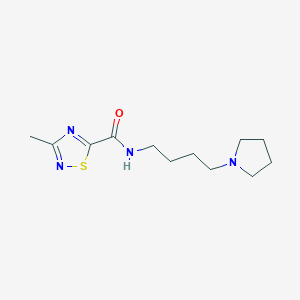
Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” is a complex organic compound. It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids . The tert-butyl group in this compound is known for its unique reactivity pattern and is often used in chemical transformations . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Synthesis Analysis
The synthesis of tert-butyl esters like “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be achieved through several methods. One method involves the transesterification of β-keto esters . Another method involves the reaction of carboxylic acids with tert-butanol or with isobutene gas in the presence of concentrated sulfuric acid . A more recent method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis
The molecular structure of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be analyzed based on its constituent groups. The tert-butyl group is attached directly to the oxygen atom . The part of the molecule derived from the carboxylic acid has three carbon atoms . The molecule is in a non-planar conformation except for the carbazole moiety .Chemical Reactions Analysis
The chemical reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be diverse. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of an ester with a Grignard reagent is also a common reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are known for their stability in various conditions . They are colorless liquids with a fruity odor .Aplicaciones Científicas De Investigación
Chemical Synthesis and Industrial Applications
Research on similar compounds emphasizes their roles in synthetic chemistry and potential industrial applications. For instance, studies on ethyl carbamate (urethane) and related esters highlight their occurrence in fermented foods and beverages due to their genotoxic and carcinogenic properties for several species. This understanding has led to exploring methods to mitigate ethyl carbamate levels in food, underscoring its significance in food safety research (Weber & Sharypov, 2009). Similarly, investigations into the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into environmental remediation strategies. These studies identify microorganisms capable of degrading ETBE, which is related to the broader class of tert-butyl ethers, highlighting the environmental impact and management of such compounds (Thornton et al., 2020).
Medicinal Chemistry and Drug Development
While direct research on "Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester" in a medical context is not highlighted, related compounds have been studied for their medicinal properties. For example, research on the synthetic routes of vandetanib, a therapeutic agent, involves similar chemical structures and processes. Such work demonstrates the importance of understanding complex chemical synthesis for drug development, suggesting potential applications in creating pharmacologically active compounds (Mi, 2015).
Environmental and Health Safety
The environmental fate and health safety of chemically related substances, such as methyl tert-butyl ether (MTBE) and its analogs, have been extensively reviewed. These studies explore the degradation pathways, environmental persistence, and potential health impacts of these substances, offering a framework for assessing the risks associated with chemicals in this class (Schmidt et al., 2004). Understanding the behavior of similar compounds in environmental and biological systems can inform safety regulations and remediation efforts.
Mecanismo De Acción
The mechanism of action for the reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be complex. Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Safety and Hazards
Safety and hazards associated with “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are highly flammable liquids and vapors . They may cause respiratory irritation, drowsiness, or dizziness . They should be kept away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The future directions for the research and application of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . There is also potential for the development of new methods for the synthesis of tert-butyl esters .
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISSTNTBKVSPW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)
![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)

